molecular formula C21H26N2O2 B215481 4-(butanoylamino)-N-(4-butylphenyl)benzamide

4-(butanoylamino)-N-(4-butylphenyl)benzamide

Cat. No. B215481
M. Wt: 338.4 g/mol
InChI Key: VHUKNZGCUOXDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Butanoylamino)-N-(4-butylphenyl)benzamide, commonly known as BB-94, is a chemical compound that belongs to the family of hydroxamic acids. It was first synthesized in 1991 by the pharmaceutical company British Biotech and has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

BB-94 works by binding to the active site of MMPs, preventing them from breaking down the extracellular matrix. This leads to a reduction in tumor invasion and metastasis, as well as an increase in the effectiveness of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
BB-94 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce tumor growth and metastasis, as well as increase the effectiveness of chemotherapy and radiation therapy. BB-94 has also been shown to reduce inflammation and oxidative stress, which are both important factors in cancer development and progression.

Advantages and Limitations for Lab Experiments

One of the advantages of BB-94 is its potency as an MMP inhibitor. It has been shown to be effective at very low concentrations, making it a useful tool for studying the role of MMPs in cancer development and progression. However, BB-94 is also known to inhibit other enzymes, which can make it difficult to interpret experimental results. Additionally, BB-94 has poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on BB-94. One area of interest is the development of more selective MMP inhibitors that target specific MMP isoforms. This could lead to more effective cancer treatments with fewer side effects. Another area of interest is the use of BB-94 in combination with other cancer therapies, such as immunotherapy. Finally, there is interest in developing new formulations of BB-94 that improve its solubility and bioavailability, making it more useful in a wider range of experimental settings.

Synthesis Methods

The synthesis of BB-94 involves a multi-step process that begins with the reaction of p-nitrobenzoyl chloride and n-butylamine to form p-nitrobenzamide. This compound is then reacted with butyryl chloride to form 4-(butanoylamino)-N-(4-nitrophenyl)benzamide, which is subsequently reduced to BB-94 using a palladium catalyst.

Scientific Research Applications

BB-94 has been extensively studied for its potential use in cancer treatment. It is a potent inhibitor of matrix metalloproteinases (MMPs), a family of enzymes that play a critical role in tumor invasion and metastasis. MMPs are responsible for breaking down the extracellular matrix, allowing cancer cells to migrate and invade surrounding tissues. By inhibiting MMP activity, BB-94 has been shown to reduce tumor growth and metastasis in animal models.

properties

Product Name

4-(butanoylamino)-N-(4-butylphenyl)benzamide

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

4-(butanoylamino)-N-(4-butylphenyl)benzamide

InChI

InChI=1S/C21H26N2O2/c1-3-5-7-16-8-12-19(13-9-16)23-21(25)17-10-14-18(15-11-17)22-20(24)6-4-2/h8-15H,3-7H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

VHUKNZGCUOXDGK-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCC

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.